N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in IPA: H2O as solvent at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like SiO2-tpy-Nb, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases (CDKs) and other key regulatory proteins involved in cell cycle progression . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide can be compared with other similar compounds, such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties, thalidomide has a similar isoindoline-1,3-dione structure.
Pomalidomide: Another derivative with anticancer activity, pomalidomide is used in the treatment of multiple myeloma.
Lenalidomide: Similar to thalidomide and pomalidomide, lenalidomide is used as an immunomodulatory drug with applications in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrobenzamide group, which may confer distinct biological activities and chemical reactivity compared to other isoindoline-1,3-dione derivatives.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5/c19-13-9-6-5-8(7-11(9)15(21)17-13)16-14(20)10-3-1-2-4-12(10)18(22)23/h1-7H,(H,16,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSWBAOCRLPDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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